![molecular formula C10H9BrClNO B1384738 2-(7-Bromo-4-chloro-1H-indol-3-yl)ethan-1-ol CAS No. 2288082-97-1](/img/structure/B1384738.png)
2-(7-Bromo-4-chloro-1H-indol-3-yl)ethan-1-ol
Overview
Description
The compound “2-(7-Bromo-4-chloro-1H-indol-3-yl)ethan-1-ol” is a derivative of indole, a significant heterocyclic system found in natural products and drugs . Indole derivatives play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various health conditions .
Scientific Research Applications
Marine Sponge Alkaloids : A bisindole alkaloid, structurally related to 2-(7-Bromo-4-chloro-1H-indol-3-yl)ethan-1-ol, was isolated from the marine sponge Smenospongia sp. This research highlights the potential of marine organisms as sources of novel chemical compounds (McKay et al., 2002).
Synthesis and Biological Evaluation : A study on the synthesis and biological evaluation of derivatives related to 2-(7-Bromo-4-chloro-1H-indol-3-yl)ethan-1-ol demonstrated their significant antimicrobial activities (Sherekar et al., 2021).
Antimicrobial and Antiproliferative Activities : The synthesis of heterocycles derived from compounds similar to 2-(7-Bromo-4-chloro-1H-indol-3-yl)ethan-1-ol has been studied for their antimicrobial, antiinflammatory, and antiproliferative activities, demonstrating potential in pharmaceutical research (Narayana et al., 2009).
Novel COX-2 Inhibitors : Related indole derivatives have been synthesized and identified as selective cyclooxygenase 2 (COX-2) inhibitors, suggesting their utility in developing anti-inflammatory drugs (Caron et al., 2003).
Antibacterial and Antifungal Derivatives : New 1H-Indole derivatives, structurally related to 2-(7-Bromo-4-chloro-1H-indol-3-yl)ethan-1-ol, were synthesized and showed significant antimicrobial activity, expanding the scope of indole-based compounds in combating infections (Letters in Applied NanoBioScience, 2020).
Synthesis and Characterization : Research on the synthesis and characterization of compounds related to 2-(7-Bromo-4-chloro-1H-indol-3-yl)ethan-1-ol provides insights into their potential biological activities and applications in medical chemistry (Muralikrishna et al., 2014).
Future Directions
The future directions for the research and development of “2-(7-Bromo-4-chloro-1H-indol-3-yl)ethan-1-ol” and similar indole derivatives could include the investigation of novel methods of synthesis, the exploration of their potential biological activities, and their application in the treatment of various health conditions .
properties
IUPAC Name |
2-(7-bromo-4-chloro-1H-indol-3-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClNO/c11-7-1-2-8(12)9-6(3-4-14)5-13-10(7)9/h1-2,5,13-14H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVAKICUXFFJTCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)C(=CN2)CCO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-Bromo-4-chloro-1H-indol-3-yl)ethan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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